N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine
Description
N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-Chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine (CAS: 215592-20-4) is a dimeric quinoline derivative featuring two 7-chloro-4-quinolinyl moieties linked via an ethylenediamine chain. Its synthesis likely involves nucleophilic aromatic substitution, analogous to methods used for related compounds, where 4,7-dichloroquinoline reacts with ethylenediamine under controlled conditions .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5/c23-15-1-3-17-19(5-7-26-21(17)13-15)28-11-9-25-10-12-29-20-6-8-27-22-14-16(24)2-4-18(20)22/h1-8,13-14,25H,9-12H2,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWSRXSOBVXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCNCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Halogenated Quinoline Precursors
A primary route involves the reaction of 7-chloro-4-aminoquinoline with bifunctional ethylenediamine derivatives. For example, 1,2-dibromoethane or 2-chloroethylamine can serve as linkers. In a protocol analogous to the synthesis of pyrimidine-quinoline hybrids, heating 7-chloro-4-aminoquinoline with 1,2-dibromoethane in N-methylpyrrolidone (NMP) at 80–100°C under acidic conditions (e.g., HCl in dioxane) facilitates sequential nucleophilic substitutions.
Key conditions :
-
Molar ratio : 2:1 (quinoline amine to dibromoethane) to favor bis-substitution.
-
Solvent : NMP or DMF for solubility enhancement.
This method typically yields 40–60% of the target diaminoquinoline derivative after purification via silica gel chromatography or preparative HPLC.
Reductive Amination for Ethylenediamine Linkage Formation
An alternative approach employs reductive amination between 7-chloro-4-aminoquinoline and ethylenediamine derivatives. For instance, condensing 7-chloro-4-quinolinyl ketone intermediates with ethylenediamine in the presence of sodium cyanoborohydride (NaBH3CN) or titanium tetraisopropoxide (TTIP) enables C–N bond formation.
Example protocol :
-
React 7-chloro-4-quinolinyl aldehyde with ethylenediamine in methanol at 25°C for 12 hours.
-
Add NaBH3CN (2 equiv) and stir for 24 hours.
-
Purify via acid-base extraction (pH adjustment to 9–10) followed by column chromatography.
Yield : 30–50%, depending on steric hindrance and electronic effects.
Stepwise Synthesis and Intermediate Characterization
Mono-Substituted Ethylenediamine Intermediate
A critical intermediate is N-(7-chloro-4-quinolinyl)-2-aminoethylamine , synthesized by reacting 7-chloro-4-aminoquinoline with 2-chloroethylamine hydrochloride in NMP at 60°C for 18 hours.
Characterization data :
Bis-Substitution to Form the Target Compound
The mono-substituted intermediate is further reacted with a second equivalent of 7-chloro-4-aminoquinoline under intensified conditions:
-
Combine N-(7-chloro-4-quinolinyl)-2-aminoethylamine (1 equiv), 7-chloro-4-aminoquinoline (1.2 equiv), and HCl (4 M in dioxane, 1.5 equiv) in NMP.
-
Heat at 100°C for 24 hours.
-
Quench with aqueous NaHCO3 and extract with ethyl acetate.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Competing Side Reactions
-
Over-alkylation : Excess dibromoethane leads to polymeric byproducts. Mitigated by slow addition of linker (1 equiv over 2 hours).
-
Oxidation of amines : Use of inert atmosphere (N2 or Ar) prevents degradation of primary amines.
Analytical and Spectroscopic Validation
Structural Confirmation via NMR and HRMS
Target compound data :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antimalarial properties. It has shown activity against various strains of bacteria and parasites.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinoline-based compounds.
Mechanism of Action
N’-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group, providing different pharmacological properties.
Quinacrine: A quinoline derivative with antiprotozoal and anticancer activities.
Uniqueness:
- The presence of two 7-chloroquinoline moieties linked by an ethylenediamine bridge gives N’-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine unique chemical and biological properties compared to other quinoline derivatives.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Fluorinated (e.g., compound 12) and tert-butyl-substituted analogs (e.g., compound 8) exhibit enhanced lipophilicity, while pyridinylmethyl derivatives (e.g., compound 18) may improve aqueous solubility due to hydrogen bonding .
- Melting Points: Tert-butyl-substituted compounds (e.g., compound 8, 42–45°C) are waxy solids, whereas benzyl derivatives (e.g., compound 7, 104–107°C) are crystalline . The target compound’s dimeric structure may increase molecular weight (MW ~500 g/mol) and reduce solubility compared to monomeric analogs.
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis is inferred to be lower-yielding than monomeric analogs (e.g., 85% for compound 10 vs. ~30% for diethyl derivatives in ) due to steric challenges in dual substitution .
- Structure-Activity Relationships (SAR) :
- Chain Length : Propane-linked analogs (e.g., compound 11) show reduced yields (67%) compared to ethane-linked counterparts, suggesting shorter chains favor synthetic efficiency .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl in compound 12) enhance stability and binding affinity in enzyme inhibition assays .
Biological Activity
N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine, also known as a derivative of quinoline, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound features a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.
- Molecular Formula : C22H21Cl2N5
- Molecular Weight : 426.34 g/mol
- CAS Number : 215592-20-4
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Its structural components suggest that it may interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the biological activity of this compound and its related compounds.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 0.55 - 2.74 | Induces apoptosis, inhibits DNA/RNA synthesis |
| CCRF-CEM (Leukemia) | 3.46 - 7.22 | Cell cycle arrest in G0/G1 phase |
| A549 (Lung Cancer) | Not specified | Potential cytotoxic effects observed |
| MCF-7 (Breast Cancer) | 6.502 | Comparable activity to doxorubicin |
Case Studies and Research Findings
- Cytotoxic Evaluation : In a study examining the cytotoxic effects of various quinoline derivatives, this compound was found to have significant activity against several cancer cell lines, demonstrating an IC50 range indicative of potent anticancer properties .
- Mechanistic Insights : The compound's mechanism involves the accumulation of cancer cells in the G0/G1 phase of the cell cycle, suggesting an interruption in cell division and promoting apoptosis. This was particularly evident in studies involving HCT116 and CCRF-CEM cell lines where DNA synthesis was notably inhibited .
- Comparative Studies : When compared to standard chemotherapy agents like doxorubicin, certain derivatives showed comparable or enhanced efficacy against MCF-7 and PC3 prostate cancer cells, indicating their potential as alternative therapeutic agents .
Q & A
Q. What are the standard synthetic protocols for N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and ethylenediamine derivatives. A representative procedure involves heating 4,7-dichloroquinoline (1.0 g, 5.1 mmol) with excess ethylenediamine (1.7 mL, 25.3 mmol) at 110°C under inert atmosphere for 6 hours. Post-reaction, the mixture is treated with aqueous NaOH, extracted with CH₂Cl₂, and purified via flash chromatography. Yields typically range from 67% to 96%, depending on substituents and reaction conditions . Ethanol or THF are common solvents, with NaOH or K₂CO₃ as bases .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (+ESI-HRMS) . For example, ¹H NMR in CDCl₃ reveals quinoline protons at δ8.45 (d, J = 2.2 Hz) and ethylenediamine linker protons at δ2.50–3.78 (m). IR spectra confirm NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). HRMS validates molecular ions (e.g., m/z 356.1877 observed vs. 356.1815 calculated) .
Q. What solvents and reaction conditions optimize synthesis?
- Methodological Answer :
- Solvents : Ethanol (for amine couplings) or anhydrous THF (for sulfonation steps) are preferred due to polarity and inertness .
- Temperature : 40–110°C, with higher temperatures accelerating SNAr reactions .
- Catalysts : Triethylamine or NaH for deprotonation; K₂CO₃ for milder conditions .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Flash column chromatography : Employ CH₂Cl₂:EtOH:Et₃N (5:1:0.005 v/v) for polar byproducts .
- Recrystallization : Use ethanol or acetonitrile for high-purity crystalline products (e.g., 50–85% recovery) .
- Extraction : Aqueous NaOH washes remove unreacted amines; MgSO₄ or Na₂SO₄ drying ensures anhydrous intermediates .
Q. How is the compound’s stability assessed under storage?
- Methodological Answer :
- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for quinoline ring oxidation or hydrolysis.
- Light sensitivity : UV-Vis spectroscopy tracks absorbance shifts (e.g., λmax ~340 nm) under UV light .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield?
- Methodological Answer : Apply response surface methodology (RSM) to variables:
- Factors : Reaction time (4–8 h), temperature (90–120°C), molar ratio (1:3–1:6 quinoline:amine).
- Response : Yield (%) and purity (HPLC area%).
Central composite designs reduce trials while identifying interactions (e.g., excess amine improves yield but complicates purification) .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with BoNT/A light chain (PDB: 3BTA) to model quinoline-amine interactions. Key residues: Arg363, Tyr366 .
- Quantum mechanics (QM) : Calculate ligand efficiency (LE) via ΔGbinding/molecular weight. LE < 0.3 suggests poor target engagement .
Q. How to resolve discrepancies in antimalarial activity across Plasmodium strains?
- Methodological Answer :
- Strain-specific assays : Test against diverse strains (e.g., FcB1 vs. 3D7) under standardized O₂/CO₂ conditions (5% CO₂, 10% O₂, 37°C) .
- Resistance profiling : Compare IC₅₀ shifts in chloroquine-resistant (K1) vs. sensitive (F32) strains. Adjust side chains (e.g., diethylamino groups) to bypass PfCRT mutations .
Q. What is the impact of side-chain length on pharmacological activity?
- Methodological Answer :
- Ethylenediamine vs. propanediamine : Shorter chains (e.g., ethane-1,2-diamine) enhance BoNT/A inhibition (IC₅₀ = 2.1 µM) vs. propane derivatives (IC₅₀ = 5.8 µM) due to steric fit .
- pKa modulation : Quinoline nitrogen pKa (~8.5) influences lysosomal accumulation; fluorobenzyl substituents lower pKa, improving antimalarial potency .
Q. How to integrate AI and simulation tools in reaction design?
- Methodological Answer :
- ICReDD framework : Combine quantum chemical reaction path searches with experimental feedback. For example, optimize Suzuki couplings using COMSOL Multiphysics for heat/mass transfer simulations .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., NMP for SNAr) or catalysts (e.g., Pd/C for hydrogenolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
